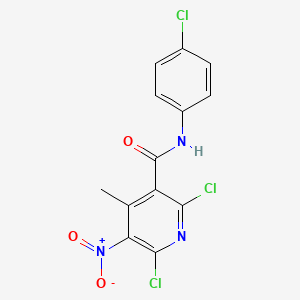
2,6-dichloro-N-(4-chlorophenyl)-4-methyl-5-nitropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DICHLORO-N-(4-CHLOROPHENYL)-4-METHYL-5-NITRONICOTINAMIDE is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of multiple chlorine atoms, a nitro group, and a nicotinamide backbone, making it a compound of interest in both synthetic chemistry and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DICHLORO-N-(4-CHLOROPHENYL)-4-METHYL-5-NITRONICOTINAMIDE typically involves multi-step organic reactions. One common method includes the nitration of 2,6-dichloro-4-methylpyridine followed by the coupling with 4-chloroaniline under specific conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product.
Chemical Reactions Analysis
Types of Reactions
2,6-DICHLORO-N-(4-CHLOROPHENYL)-4-METHYL-5-NITRONICOTINAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-DICHLORO-N-(4-CHLOROPHENYL)-4-METHYL-5-NITRONICOTINAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-DICHLORO-N-(4-CHLOROPHENYL)-4-METHYL-5-NITRONICOTINAMIDE involves its interaction with specific molecular targets. The nitro group and chlorine atoms play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(4-chlorophenyl)-4-nitrobenzamide
Uniqueness
2,6-DICHLORO-N-(4-CHLOROPHENYL)-4-METHYL-5-NITRONICOTINAMIDE is unique due to the presence of both nitro and multiple chlorine substituents on the nicotinamide backbone. This structural configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C13H8Cl3N3O3 |
|---|---|
Molecular Weight |
360.6 g/mol |
IUPAC Name |
2,6-dichloro-N-(4-chlorophenyl)-4-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C13H8Cl3N3O3/c1-6-9(11(15)18-12(16)10(6)19(21)22)13(20)17-8-4-2-7(14)3-5-8/h2-5H,1H3,(H,17,20) |
InChI Key |
YVICCLLVYRIDFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















